1-(3-Azidoazetidin-1-yl)-2-methoxyethan-1-one
Overview
Description
Synthesis Analysis
A sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis . The newly synthesized compounds were well characterized, and their antimicrobial activities were carried out by disc diffusion and broth dilution methods .
Molecular Structure Analysis
The molecular structure of 1-(3-Azidoazetidin-1-yl)-2-methoxyethan-1-one is complex and has been the subject of various studies . For example, a study described five azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core with different substituents on the lactam 3 and 4 positions .
Scientific Research Applications
Synthesis of Monobactams
1-(3-Azidoazetidin-1-yl)-2-methoxyethan-1-one serves as a key intermediate in the synthesis of monobactam analogues. For instance, the synthesis of cis-3-benzyloxycarbonyl-amino-4-(2-hydroxyethyl)-2-azetidinone from 4-methoxycarbonylmethyl-2-azetidinone, and its conversion into monobactams with a methoxyethyl group at the C-4 position of the β-lactam ring, demonstrates its utility in creating compounds with potent activity against a variety of gram-negative bacteria, excluding Pseudomonas aeruginosa. The derivatives synthesized, such as disodium (3S, 4R)-3[2-(2-aminothiazol-4-yl)-(Z)-2-carboxymethoxyiminoacetamido]-4-(2-methoxyethyl)-2-azetidinone-1-sulfonate, exhibited excellent stability to β-lactamases, highlighting the potential of this compound in antibiotic development (Yamashita Haruo et al., 1988).
Antibacterial and Antitubercular Agents
Compounds derived from this compound have shown potential as antibacterial and antitubercular agents. Novel azetidinone analogues comprising 1, 2, 4-triazole synthesized from this key intermediate demonstrated promising anti-tubercular activity, especially the 3-nitro and 4-methoxy benzaldehyde analogues of azetidinone derivatives, against Mycobacterium tuberculosis H37RV strain. This underscores the role of this compound in the design and development of new therapeutic agents for tuberculosis (B. Thomas, D. George, & J. Harindran, 2014).
Safety and Hazards
Properties
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-methoxyethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-12-4-6(11)10-2-5(3-10)8-9-7/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZBXQDDQLLRFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CC(C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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